molecular formula C15H24N4O4S B7078978 N-ethyl-2-[4-(6-methoxypyridin-3-yl)sulfonyl-1,4-diazepan-1-yl]acetamide

N-ethyl-2-[4-(6-methoxypyridin-3-yl)sulfonyl-1,4-diazepan-1-yl]acetamide

Cat. No.: B7078978
M. Wt: 356.4 g/mol
InChI Key: OYYRRKCXWQBMBU-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(6-methoxypyridin-3-yl)sulfonyl-1,4-diazepan-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a sulfonyl group, and a diazepane ring

Properties

IUPAC Name

N-ethyl-2-[4-(6-methoxypyridin-3-yl)sulfonyl-1,4-diazepan-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-3-16-14(20)12-18-7-4-8-19(10-9-18)24(21,22)13-5-6-15(23-2)17-11-13/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYRRKCXWQBMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1CCCN(CC1)S(=O)(=O)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(6-methoxypyridin-3-yl)sulfonyl-1,4-diazepan-1-yl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the diazepane intermediate.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

    N-ethylation: The final step involves the N-ethylation of the diazepane nitrogen using an ethylating agent such as ethyl iodide or ethyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(6-methoxypyridin-3-yl)sulfonyl-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ethyl-2-[4-(6-methoxypyridin-3-yl)sulfonyl-1,4-diazepan-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(6-methoxypyridin-3-yl)sulfonyl-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The sulfonyl group and the pyridine ring are likely key functional groups involved in these interactions, facilitating binding to the target site and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-[4-(pyridin-3-yl)sulfonyl-1,4-diazepan-1-yl]acetamide: Similar structure but lacks the methoxy group on the pyridine ring.

    N-ethyl-2-[4-(6-chloropyridin-3-yl)sulfonyl-1,4-diazepan-1-yl]acetamide: Similar structure but has a chlorine atom instead of a methoxy group.

Uniqueness

N-ethyl-2-[4-(6-methoxypyridin-3-yl)sulfonyl-1,4-diazepan-1-yl]acetamide is unique due to the presence of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This modification may enhance its binding affinity to certain targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.

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